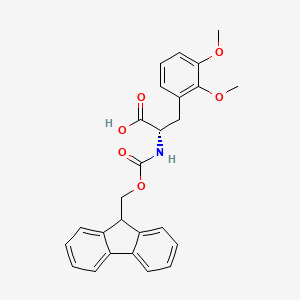

N-Fmoc-2,3-dimethoxy-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-2,3-Dimethoxy-L-Phenylalanin ist ein Derivat von Phenylalanin, einer essentiellen Aminosäure. Die Verbindung zeichnet sich durch das Vorhandensein einer Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe am Stickstoffatom und zwei Methoxygruppen am Phenylring aus. Diese Verbindung wird aufgrund ihrer Stabilität und einfachen Abspaltung unter milden Bedingungen häufig in der Peptidsynthese verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Fmoc-2,3-Dimethoxy-L-Phenylalanin beinhaltet typischerweise die Schutz der Aminogruppe von 2,3-Dimethoxy-L-Phenylalanin mit der Fmoc-Gruppe. Dies wird durch eine Reaktion mit Fmoc-Chlorid in Gegenwart einer Base wie Natriumcarbonat oder Triethylamin erreicht. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Dimethylformamid bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Fmoc-2,3-Dimethoxy-L-Phenylalanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Peptidsynthesizern, die große Mengen an Reagenzien und Lösungsmitteln verarbeiten können. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2,3-dimethoxy-L-phenylalanine typically involves the protection of the amino group of 2,3-dimethoxy-L-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Fmoc-2,3-Dimethoxy-L-Phenylalanin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Fmoc-Gruppe zu entfernen, wodurch freies 2,3-Dimethoxy-L-Phenylalanin entsteht.

Substitution: Die Fmoc-Gruppe kann unter geeigneten Bedingungen durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Fmoc-Gruppe wird typischerweise mit Piperidin in Dimethylformamid entfernt.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 2,3-Dimethoxybenzaldehyd oder 2,3-Dimethoxybenzoesäure.

Reduktion: Bildung von freiem 2,3-Dimethoxy-L-Phenylalanin.

Substitution: Bildung verschiedener substituierter Phenylalaninderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N-Fmoc-2,3-Dimethoxy-L-Phenylalanin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese von Peptiden und anderen komplexen Molekülen verwendet.

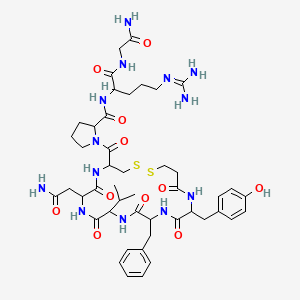

Biologie: Wird in der Untersuchung der Proteinstruktur und -funktion durch Peptidsynthese eingesetzt.

Medizin: Wird auf sein Potenzial für die Medikamentenentwicklung und -verabreichungssysteme untersucht.

Industrie: Wird bei der Herstellung von biofunktionalen Materialien wie Hydrogelen und Nanostrukturen verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-Fmoc-2,3-Dimethoxy-L-Phenylalanin beinhaltet in erster Linie seine Rolle als Schutzgruppe in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe von Phenylalanin während des Syntheseprozesses und verhindert so unerwünschte Nebenreaktionen. Die Fmoc-Gruppe kann unter milden Bedingungen selektiv entfernt werden, wodurch die sequentielle Addition von Aminosäuren zur Bildung von Peptiden ermöglicht wird .

Wirkmechanismus

The mechanism of action of N-Fmoc-2,3-dimethoxy-L-phenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

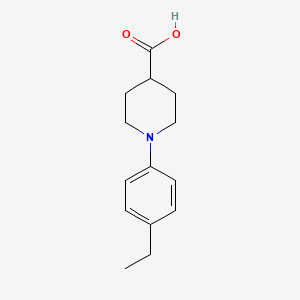

- N-Fmoc-3,4-Dimethoxy-L-Phenylalanin

- N-Fmoc-3-(2-Naphthyl)-L-Alanin

- N-Fmoc-2-Nitro-L-Phenylalanin

Einzigartigkeit

N-Fmoc-2,3-Dimethoxy-L-Phenylalanin ist einzigartig aufgrund der spezifischen Positionierung der Methoxygruppen am Phenylring. Diese Positionierung kann die Reaktivität der Verbindung und die Eigenschaften der mit ihr synthetisierten Peptide beeinflussen. Im Vergleich zu anderen ähnlichen Verbindungen bietet es deutliche Vorteile in Bezug auf Stabilität und einfache Entfernung der Fmoc-Gruppe .

Eigenschaften

Molekularformel |

C26H25NO6 |

|---|---|

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

(2S)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 |

InChI-Schlüssel |

PDRXHOVOTMVUNR-QFIPXVFZSA-N |

Isomerische SMILES |

COC1=CC=CC(=C1OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Kanonische SMILES |

COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)

![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)

![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)

![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)

![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)